

Synthesis Protocol for 4-Ethynylaniline: Application Notes for Researchers

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Compound of Interest

Compound Name: 4-Ethynylaniline

Cat. No.: B084093

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Abstract

This document provides a detailed protocol for the synthesis of **4-ethynylaniline**, a versatile building block in organic synthesis, materials science, and drug discovery. The synthesis is achieved through a robust two-step process commencing with a Sonogashira cross-coupling reaction between 4-iodoaniline and trimethylsilylacetylene, followed by the deprotection of the trimethylsilyl (TMS) group. This application note includes optimized reaction conditions, purification methods, and comprehensive characterization data to ensure reproducible and high-yield synthesis of **4-ethynylaniline** in a laboratory setting.

Introduction

4-Ethynylaniline is a key intermediate characterized by the presence of both an amino and a terminal alkyne functional group. This unique bifunctionality allows for orthogonal chemical modifications, making it a valuable precursor in the synthesis of a wide array of complex molecules. The terminal alkyne is amenable to participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, while the aniline moiety can undergo a variety of transformations, including diazotization, acylation, and N-alkylation. Its applications range from the synthesis of active pharmaceutical ingredients and functional polymers to the development of molecular electronics and probes for chemical biology.

The synthetic route detailed herein involves the well-established Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne. [1] To circumvent the potential for self-coupling of the terminal alkyne (Glaser coupling), a TMS-

protected alkyne, trimethylsilylacetylene, is employed. The subsequent deprotection under mild basic conditions yields the desired **4-ethynylaniline**.

Data Presentation

Physicochemical Properties of 4-Ethynylaniline

Property	Value	Reference(s)
CAS Number	14235-81-5	[2]
Molecular Formula	C ₈ H ₇ N	[2]
Molecular Weight	117.15 g/mol	[2]
Appearance	Light yellow to brown crystalline powder	[3]
Melting Point	98-104 °C	[3]
Boiling Point	98-102 °C at 760 mmHg	[2]

Optimized Reaction Conditions for the Synthesis of 4-Ethynylaniline

Step	Reagents & Catalysts	Solvent	Base	Temperature (°C)	Time (h)	Typical Yield (%)
1. Sonogashira Coupling	4-Iodoaniline , Trimethylsilylacetylene , Pd(PPh ₃) ₂ Cl ₂ (3 mol%), CuI (5 mol%)	THF	Triethylamine (TEA)	60	4-6	85-95
2. Deprotection	4-((Trimethylsilyl)ethynyl)aniline, Potassium Carbonate (K ₂ CO ₃)	Methanol	-	Room Temp.	1-2	90-98

Experimental Protocols

Protocol 1: Synthesis of 4-((Trimethylsilyl)ethynyl)aniline via Sonogashira Coupling

This protocol outlines the coupling of 4-iodoaniline with trimethylsilylacetylene. 4-Iodoaniline is preferred over 4-bromoaniline due to its higher reactivity, which generally leads to higher yields under milder conditions.^[4]

Materials:

- 4-Iodoaniline (1.0 eq)

- Trimethylsilylacetylene (1.2 eq)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$) (0.03 eq)
- Copper(I) iodide (CuI) (0.05 eq)
- Triethylamine (TEA), anhydrous and degassed (3.0 eq)
- Tetrahydrofuran (THF), anhydrous and degassed
- Argon or Nitrogen gas
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Procedure:

- To a dry Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add 4-iodoaniline, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
- Add anhydrous and degassed THF and triethylamine via syringe.
- Stir the resulting mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.
- Slowly add trimethylsilylacetylene dropwise to the reaction mixture using a syringe.
- Heat the reaction mixture to 60 °C and monitor its progress by thin-layer chromatography (TLC) until the 4-iodoaniline is consumed (typically 4-6 hours).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate.
- Combine the organic filtrates and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-((trimethylsilyl)ethynyl)aniline as a solid.

Protocol 2: Deprotection of 4-((Trimethylsilyl)ethynyl)aniline

This protocol describes the efficient removal of the TMS protecting group using potassium carbonate in methanol.^[5]^[6]

Materials:

- 4-((Trimethylsilyl)ethynyl)aniline (1.0 eq)
- Potassium carbonate (K_2CO_3) (2.0 eq)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Water
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve the 4-((trimethylsilyl)ethynyl)aniline in methanol in a round-bottom flask.
- Add potassium carbonate to the solution and stir the mixture at room temperature.
- Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.^[4]
- Once the reaction is complete, remove the methanol under reduced pressure.
- Partition the residue between dichloromethane and water.
- Separate the organic layer, wash it with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude **4-ethynylaniline**.

- The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography if necessary.

Characterization of 4-Ethynylaniline

- ^1H NMR (CDCl_3 , 400 MHz): δ 7.28 (d, $J = 8.4$ Hz, 2H, Ar-H), 6.62 (d, $J = 8.4$ Hz, 2H, Ar-H), 3.80 (s, 2H, NH_2), 2.95 (s, 1H, $\text{C}\equiv\text{C-H}$).
- ^{13}C NMR (CDCl_3 , 101 MHz): δ 146.9, 133.5, 114.8, 111.9, 84.1, 75.8.[7]
- IR (KBr, cm^{-1}): 3420, 3340 (N-H stretch), 3290 ($\text{C}\equiv\text{C-H}$ stretch), 2100 ($\text{C}\equiv\text{C}$ stretch), 1620, 1510 (aromatic $\text{C}=\text{C}$ stretch).[1]

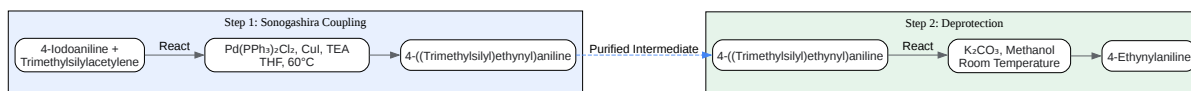
Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

- 4-Iodoaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9]
- Trimethylsilylacetylene: Highly flammable liquid and vapor. Harmful if swallowed.
- Bis(triphenylphosphine)palladium(II) dichloride: May cause an allergic skin reaction. Suspected of causing cancer.[10]
- Copper(I) iodide: Harmful if swallowed. Causes serious eye irritation. Very toxic to aquatic life.
- Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.
- Potassium Carbonate: Causes serious eye irritation.

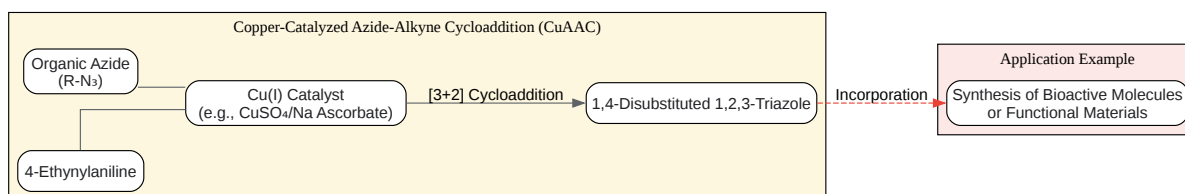
Refer to the Safety Data Sheets (SDS) for each reagent for comprehensive safety information.

Mandatory Visualizations



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Caption: A workflow diagram illustrating the two-step synthesis of **4-ethynylaniline**.



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Caption: A logical workflow for the application of **4-ethynylaniline** in click chemistry.

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